molecular formula C20H17N3O4 B7720162 3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL

3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL

Cat. No.: B7720162
M. Wt: 363.4 g/mol
InChI Key: ZVGPHYKDSMAXPZ-UHFFFAOYSA-N
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Description

3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core substituted with a 1,2,4-oxadiazole ring and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling with the quinoline core: The 1,2,4-oxadiazole intermediate is then coupled with a quinoline derivative through a condensation reaction, often facilitated by a catalyst such as palladium or copper.

    Introduction of the dimethoxyphenyl group: This step involves the substitution of the quinoline core with the dimethoxyphenyl group, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring to an amine.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the quinoline core, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the core structure.

    Benzoic acid, 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]: Similar oxadiazole ring but different core structure.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a similar dimethoxyphenyl group but with a triazole ring instead of oxadiazole.

Uniqueness

3-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL is unique due to its combination of a quinoline core, oxadiazole ring, and dimethoxyphenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-11-4-6-15-13(8-11)9-14(19(24)21-15)18-22-20(27-23-18)12-5-7-16(25-2)17(10-12)26-3/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGPHYKDSMAXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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